1-(2,4,5-Trimethylphenyl)heptan-1-one
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Overview
Description
1-(2,4,5-Trimethylphenyl)heptan-1-one is an organic compound with the molecular formula C16H24O It is a ketone derivative characterized by the presence of a heptanone chain attached to a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trimethylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2,4,5-Trimethylbenzene and heptanoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to prevent side reactions and then gradually warmed to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trimethylphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the existing methyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 2,4,5-Trimethylbenzoic acid.
Reduction: 1-(2,4,5-Trimethylphenyl)heptanol.
Substitution: 2,4,5-Trimethylbromobenzene.
Scientific Research Applications
1-(2,4,5-Trimethylphenyl)heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trimethylphenyl)heptan-1-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trimethylphenyl)heptan-1-one: Similar structure but with a different methyl group arrangement.
1-(2,3,5-Trimethylphenyl)heptan-1-one: Another isomer with different methyl group positions.
1-(2,4,5-Trimethylphenyl)pentan-1-one: Shorter alkyl chain.
Uniqueness
1-(2,4,5-Trimethylphenyl)heptan-1-one is unique due to its specific arrangement of methyl groups on the aromatic ring, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
1-(2,4,5-trimethylphenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-5-6-7-8-9-16(17)15-11-13(3)12(2)10-14(15)4/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGOHVIBPNWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=C(C=C(C(=C1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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